Monascoflavin -

Monascoflavin

Catalog Number: EVT-8337267
CAS Number:
Molecular Formula: C21H26O5
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monascoflavin is a member of cyclohexenones.
Source

Monascoflavin is sourced from the fermentation processes involving Monascus species, particularly Monascus purpureus. This fungus is traditionally used in Asian cuisine, notably in the production of red yeast rice, which is recognized for its health-promoting properties.

Classification

Monascoflavin falls under the category of polyketides, which are a class of secondary metabolites produced by various organisms, including fungi and bacteria. These compounds are characterized by their complex structures and diverse biological activities.

Synthesis Analysis

Methods

The synthesis of Monascoflavin can be achieved through several methods, primarily involving fermentation techniques. The most common approach includes:

  1. Fermentation: Utilizing Monascus purpureus in controlled fermentation conditions to produce Monascoflavin as a metabolic byproduct.
  2. Chemical Synthesis: Although less common, chemical synthesis pathways have been explored, involving the assembly of precursor molecules through various organic reactions.

Technical Details

The fermentation process typically requires specific substrates such as rice or other carbohydrates, along with optimal temperature and pH conditions to maximize yield. The biosynthetic pathway involves several enzymatic steps where polyketide synthase plays a crucial role in the formation of Monascoflavin from acetyl-CoA and malonyl-CoA precursors.

Molecular Structure Analysis

Structure

Monascoflavin has a complex molecular structure characterized by multiple rings and functional groups that contribute to its bioactivity. The chemical formula for Monascoflavin is C₁₈H₁₈O₅, indicating it contains 18 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms.

Data

The molecular weight of Monascoflavin is approximately 306.34 g/mol. Its structural features include hydroxyl groups that enhance its solubility and reactivity, making it suitable for various biological applications.

Chemical Reactions Analysis

Reactions

Monascoflavin participates in several chemical reactions, primarily due to its functional groups. Key reactions include:

  1. Oxidation-Reduction: The presence of hydroxyl groups allows for oxidation reactions that can modify its activity.
  2. Esterification: Monascoflavin can react with acids to form esters, which may enhance its solubility or alter its bioactivity.

Technical Details

The reactivity of Monascoflavin can be influenced by environmental factors such as pH and temperature, which affect the stability of its functional groups during chemical transformations.

Mechanism of Action

Process

Data

Research indicates that Monascoflavin may lower cholesterol levels by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. This mechanism parallels that of statin drugs, highlighting its potential as a natural alternative for cholesterol management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish-brown powder.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.
  • Melting Point: The melting point of Monascoflavin varies depending on purity but generally falls within the range of 150-160 °C.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in dark conditions to maintain efficacy.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling.
Applications

Monascoflavin has several scientific uses:

  1. Natural Colorant: Widely used in food products for coloring due to its vibrant hue.
  2. Nutraceuticals: Incorporated into dietary supplements for its potential health benefits, particularly in cholesterol management.
  3. Pharmaceutical Research: Investigated for its antioxidant properties and potential therapeutic applications related to cardiovascular health.
Biosynthesis Pathways and Enzymatic Mechanisms of Monascoflavin

Microbial Biosynthetic Gene Clusters in Monascus Species

The biosynthesis of monascoflavin is governed by a dedicated BGC exhibiting significant variability across Monascus species. Genomic analyses reveal that M. purpureus possesses a compact cluster containing core genes: pks (polyketide synthase), mppA/B/C (oxidoreductases), mppD (dehydrogenase), and mppR (regulator). In contrast, M. ruber and M. pilosus exhibit expanded clusters with additional non-essential genes, including transporters and accessory tailoring enzymes, suggesting evolutionary diversification and potential for higher yield or structural variants [2] [6]. The pks gene product acts as the gateway enzyme, generating the polyketide backbone. mppD (encoding a FAD-dependent dehydrogenase) is crucial for the final oxidative steps yielding monascoflavin and its congener ankaflavin. Gene deletion studies confirm that pks and mppD knockouts result in complete abolition of yellow pigment production [6] [9].

Table 1: Core Genes in Monascoflavin Biosynthetic Gene Clusters (BGCs) of Monascus Species

Gene SymbolEnzyme FunctionRole in Monascoflavin BiosynthesisSpecies Distribution
pksPolyketide synthaseTetraketide backbone formationM. purpureus, M. ruber, M. pilosus
mppA/B/COxidoreductasesKetoreduction and ring modificationsM. purpureus, M. ruber
mppDFAD-dependent dehydrogenaseFinal oxidation to monascoflavin/ankaflavinM. purpureus, M. ruber, M. pilosus
mppRTranscriptional regulatorCluster gene expression controlM. purpureus
ctnAPutative transporter (in some BGCs)Potential pigment secretionM. ruber, M. pilosus

Regulatory Networks Governing Flavoprotein Expression

Expression of the monascoflavin BGC is tightly regulated by transcriptional networks responsive to environmental and metabolic cues. The central regulator mppR (a Zn(II)2Cys6-type transcription factor) activates pathway genes under permissive conditions. Its DNA-binding activity is modulated by carbon catabolite repression (CCR), where high glucose levels suppress cluster expression via the repressor creA [5] [9]. Furthermore, monascoflavin production is iron-responsive. Under iron-replete conditions, the transcriptional repressor Fep1 binds promoter regions of BGC genes, inhibiting expression. Iron limitation triggers Fep1 dissociation, enabling derepression and pigment synthesis—a conserved mechanism observed in flavinogenic yeasts like Candida famata [10].

Epigenetic regulation via histone post-translational modifications also plays a key role. In M. purpureus, histone H3 lysine 4 trimethylation (H3K4me3) marks, associated with active transcription, are enriched at the BGC during stationary phase when pigment production peaks. Conversely, repressive marks like H3K27me3 correlate with silenced states during rapid growth [2] [8]. This establishes a bistable feedback loop, where monascoflavin pathway activation reinforces its own expression through chromatin remodeling, creating a form of cellular memory that maintains the producing state through cell divisions [8].

Table 2: Key Regulatory Factors Controlling Monascoflavin Biosynthesis

Regulatory FactorTypeMechanism of ActionEnvironmental Trigger
mppRZn(II)2Cys6 Transcription FactorBinds promoter elements of pks, mppD; activates transcriptionNutrient depletion, stationary phase
creADNA-binding RepressorMediates carbon catabolite repression (CCR); inhibits mppRHigh glucose concentration
Fep1Iron-responsive RepressorBinds promoters under Fe-replete conditions; represses BGC genesLow iron availability
H3K4me3Histone ModificationEpigenetic mark promoting open chromatin conformationStationary phase signals
Non-coding RNAsPost-transcriptional RegulatorsMay modulate mRNA stability/translation of BGC transcriptsOxidative stress, nutrient shift

Comparative Analysis of Flavinoid Production Across Fungal Taxa

Monascoflavin production is phylogenetically restricted primarily to Monascus spp., contrasting with other flavinoids like carotenoids (ubiquitous) or melanins (widespread). Within the Eurotiales order, Aspergillus and Penicillium genera synthesize structurally distinct azaphilones (e.g., asperazines, sclerotiorin) but lack monascoflavin-specific analogs. Key enzymatic differences include the specificity of their ketoreductase domains and the absence of mppD homologs, directing polyketide intermediates toward alternative end products [7] [9]. Neurospora crassa (order Sordariales) produces non-azaphilone flavinoids like carotenoids (neurosporaxanthin) via entirely different terpenoid pathways governed by genes al-1, al-2, and al-3, illustrating convergent evolution for pigmentation but divergent biochemical routes [6] [9].

Flavoprotein dependence also varies. The FAD-dependent dehydrogenase MppD is essential for monascoflavin synthesis in Monascus, whereas Fusarium spp. utilize cytochrome P450 monooxygenases for hydroxylation steps in carotenoid biosynthesis like neurosporaxanthin formation. This highlights how different catalytic strategies—flavoenzyme-mediated oxidation versus heme-dependent oxygenation—achieve similar functional outcomes across taxa [7] [9]. Furthermore, BGC organization differs significantly: Monascus pigment clusters are genomically co-localized, whereas carotenoid genes in Neurospora and Fusarium are scattered, suggesting distinct evolutionary trajectories for pathway assembly.

Table 3: Comparative Analysis of Flavinoid Production in Select Fungal Taxa

Fungal TaxonExemplar PigmentChemical ClassCore Biosynthetic EnzymesGenomic OrganizationRegulatory Cues
Monascus purpureusMonascoflavinAzaphilonePKS, FAD-dependent dehydrogenase (MppD)Compact, co-localized BGCIron, carbon, stationary phase
Aspergillus nidulansAsperthecinAzaphilone-likeNRPS-PKS hybrid, FAD-oxidaseComplex, fragmented BGCLight, pH, carbon
Neurospora crassaNeurosporaxanthinCarotenoidPhytoene synthase (AL-1), desaturasesScattered genesLight, circadian rhythm
Fusarium fujikuroiToruleneCarotenoidCarotene cyclase, P450 monooxygenasesMini-clusterNitrogen, pH
Xanthophyllomyces dendrorhousAstaxanthinCarotenoidCarotene ketolase (FAD-linked), synthasePartially clusteredOxidative stress, carbon source

The metabolic context of flavinoid synthesis also differs. In Monascus, monascoflavin is a secondary metabolite induced during stationary phase, linked to sporulation and survival. In contrast, carotenoids in Neurospora and Xanthophyllomyces often serve primary photoprotective roles, constitutively expressed or light-induced. This functional divergence is reflected in regulatory integration: monascoflavin regulators (mppR, Fep1) tie pigment production to nutrient sensing and redox balance, whereas carotenogenesis in Neurospora is directly coupled to blue-light photoreceptors (e.g., WHITE COLLAR complex) [9].

Properties

Product Name

Monascoflavin

IUPAC Name

3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+

InChI Key

XXKNHBAFFJINCK-VMPITWQZSA-N

SMILES

CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C

Canonical SMILES

CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C

Isomeric SMILES

CCCCCC(=O)C1C2CC3=C(COC(=C3)/C=C/C)C(=O)C2(OC1=O)C

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